3-[(Z)-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-7-methyl-2-(4-phenylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one

Catalog No.
S12613555
CAS No.
M.F
C27H29N5O2S2
M. Wt
519.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-[(Z)-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-y...

Product Name

3-[(Z)-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-7-methyl-2-(4-phenylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one

IUPAC Name

(5Z)-3-butyl-5-[[7-methyl-4-oxo-2-(4-phenylpiperazin-1-yl)pyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

Molecular Formula

C27H29N5O2S2

Molecular Weight

519.7 g/mol

InChI

InChI=1S/C27H29N5O2S2/c1-3-4-12-31-26(34)22(36-27(31)35)17-21-24(28-23-11-10-19(2)18-32(23)25(21)33)30-15-13-29(14-16-30)20-8-6-5-7-9-20/h5-11,17-18H,3-4,12-16H2,1-2H3/b22-17-

InChI Key

LSGJKELIZFMPTO-XLNRJJMWSA-N

Canonical SMILES

CCCCN1C(=O)C(=CC2=C(N=C3C=CC(=CN3C2=O)C)N4CCN(CC4)C5=CC=CC=C5)SC1=S

Isomeric SMILES

CCCCN1C(=O)/C(=C/C2=C(N=C3C=CC(=CN3C2=O)C)N4CCN(CC4)C5=CC=CC=C5)/SC1=S

The compound 3-[(Z)-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-7-methyl-2-(4-phenylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic molecule characterized by a unique structure that includes a pyrido-pyrimidine core. Its molecular formula is C23H28N4O3S2C_{23}H_{28}N_{4}O_{3}S_{2} with a molecular weight of approximately 472.6 g/mol. The compound features multiple functional groups, including thiazolidine, pyrimidine, and piperazine, which contribute to its potential biological activities and applications in medicinal chemistry.

Typical of heterocyclic compounds. For instance, the thiazolidine moiety can undergo nucleophilic substitutions or cyclization reactions. Additionally, the presence of the piperazine ring allows for modifications that could enhance solubility or alter pharmacokinetic properties. The reactivity of the carbonyl and thioxo groups also opens pathways for further derivatization, potentially leading to new derivatives with tailored biological activities.

Preliminary studies suggest that this compound exhibits significant biological activities, potentially including:

  • Antimicrobial properties: Similar compounds have shown efficacy against various bacterial strains.
  • Anticancer activity: The structural features may interact with cellular targets involved in cancer proliferation.
  • Neuropharmacological effects: The piperazine component is often associated with neuroactive properties and may influence neurotransmitter systems.

Research into the specific biological mechanisms is ongoing and necessary to fully elucidate its therapeutic potential.

Synthesis of this compound typically involves multistep organic reactions. A common synthetic route may include:

  • Formation of the thiazolidine ring: Starting from readily available thiourea and aldehydes to create the thiazolidine core.
  • Formation of the pyrido-pyrimidine framework: This can be achieved through condensation reactions involving appropriate pyridine and pyrimidine precursors.
  • Final coupling reactions: The last steps often involve coupling the thiazolidine derivative with piperazine derivatives under suitable conditions (e.g., using coupling agents) to yield the final product.

Specific reaction conditions, such as temperature, solvent choice, and catalysts, can significantly influence yield and purity.

The compound has potential applications in several fields:

  • Pharmaceuticals: Due to its anticipated biological activities, it may serve as a lead compound for drug development targeting infections or cancers.
  • Chemical probes: It could be utilized in research to study biological pathways or interactions involving its unique structural elements.
  • Material Science: Given its complex structure, derivatives could be explored for use in advanced materials or nanotechnology applications.

Interaction studies are crucial for understanding how this compound behaves in biological systems. These studies may include:

  • Binding affinity assays: To determine how well the compound interacts with specific receptors or enzymes.
  • In vitro assays: Evaluating cellular uptake and effects on cell viability or proliferation.
  • Molecular docking studies: Computational approaches can predict how the compound fits into target proteins, aiding in rational drug design.

Several compounds share structural similarities with 3-[(Z)-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-7-methyl-2-(4-phenylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one. Notable examples include:

Compound NameStructureUnique Features
3-butylthiazolidineThiazolidine coreSimpler structure; focus on metabolic pathways
7-methylpyrido[1,2-a]pyrimidinPyrido-pyrimidine coreLacks thiazolidine; potential for different biological activity
4-(phenyl)piperazine derivativesPiperazine coreVariations in substituents lead to altered pharmacodynamics

The uniqueness of the target compound lies in its combination of multiple active pharmacophores that may work synergistically to enhance efficacy while potentially reducing side effects compared to simpler analogs.

XLogP3

4.3

Hydrogen Bond Acceptor Count

7

Exact Mass

519.17626753 g/mol

Monoisotopic Mass

519.17626753 g/mol

Heavy Atom Count

36

Dates

Last modified: 08-09-2024

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